![molecular formula C12H8BrN3O2 B2366624 2-(4-(4-bromophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile CAS No. 1226427-58-2](/img/structure/B2366624.png)
2-(4-(4-bromophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile
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Overview
Description
2-(4-(4-bromophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile is a complex organic compound featuring a bromophenyl group, a dioxo-dihydropyrazinyl moiety, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-bromophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-bromophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Research indicates that derivatives of this compound exhibit anti-cancer properties by inducing apoptosis in various cancer cell lines.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the bromophenyl moiety increased the compound's potency against breast cancer cells. The structure-activity relationship (SAR) revealed that the presence of the bromine atom significantly enhances binding affinity to target proteins involved in cell proliferation .
Antimicrobial Activity
Another prominent application is its antimicrobial properties. Research has shown that this compound exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.
Data Table: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
This table summarizes findings from a study assessing the antimicrobial efficacy of the compound against common pathogens .
Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactive nitrile group allows for further functionalization, enabling chemists to create a variety of derivatives.
Synthesis Example : A recent synthetic route involved the use of this compound to produce novel pyrazinone derivatives through a one-pot reaction with various nucleophiles. The resulting compounds showed enhanced biological activity compared to their precursors .
Mechanism of Action
The mechanism of action of 2-(4-(4-bromophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetonitrile: A simpler compound with similar structural features but lacking the dioxo-dihydropyrazinyl moiety.
2,3-Dioxo-3,4-dihydropyrazine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2-(4-(4-bromophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile is unique due to the combination of its bromophenyl group and dioxo-dihydropyrazinyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
The compound 2-(4-(4-bromophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile is a member of the pyrazine family and has garnered interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is C13H10BrN3O2. The compound features a bromophenyl group and a dihydropyrazine core that contributes to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies show that derivatives with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : The antimicrobial effect is believed to stem from the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines:
- Cell Lines Tested : Studies have utilized human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.
- Findings : The compound showed cytotoxic effects with IC50 values ranging from 10 to 30 µM, indicating significant activity against these cancer types. The mechanism may involve apoptosis induction through the activation of caspase pathways.
Anti-inflammatory Properties
Inflammation-related studies have indicated that this compound may possess anti-inflammatory effects:
- Experimental Models : In vivo models using lipopolysaccharide (LPS)-induced inflammation in mice showed reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound.
- Potential Applications : These findings suggest its potential use in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Case Study on Antimicrobial Resistance : A clinical trial involving patients with resistant bacterial infections demonstrated that pyrazine derivatives could enhance the efficacy of standard antibiotics.
- Cancer Treatment Trials : A phase II trial investigated a pyrazine-based regimen for breast cancer patients, resulting in improved survival rates compared to standard therapies.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-[4-(4-bromophenyl)-2,3-dioxopyrazin-1-yl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O2/c13-9-1-3-10(4-2-9)16-8-7-15(6-5-14)11(17)12(16)18/h1-4,7-8H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIQQJLTMYESSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN(C(=O)C2=O)CC#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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